2-ethylcyclobutan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethylcyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-5-3-4-6(5)7/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHZDUFZWBLFID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956735 | |
| Record name | 2-Ethylcyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35301-43-0 | |
| Record name | 2-Ethylcyclobutanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035301430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethylcyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Ethylcyclobutan 1 Ol and Analogous Cyclobutanols
Fundamental and Advanced Strategies for Cyclobutanol (B46151) Core Construction
The creation of the cyclobutanol framework is a key step in the synthesis of 2-ethylcyclobutan-1-ol and its analogs. The methods employed are diverse, ranging from classic cycloadditions to more modern, catalyzed approaches.
[2+2] Cycloaddition Reactions in Cyclobutanol Synthesis
The [2+2] cycloaddition is a cornerstone of cyclobutane (B1203170) synthesis, involving the union of two unsaturated molecules to form a four-membered ring. fiveable.me This reaction can be initiated by heat or light, and its efficiency and selectivity can be enhanced through catalysis.
Historically, [2+2] cycloadditions have been performed under thermal or photochemical conditions. acs.org Thermal [2+2] cycloadditions involve heating two alkene components to form a cyclobutane ring. fiveable.me These reactions are often concerted, meaning all bond-forming events occur in a single step. fiveable.me For instance, the reaction of a ketene (B1206846) with an alkene can produce a cyclobutanone (B123998), which can then be reduced to the corresponding cyclobutanol. libretexts.orgnih.gov
Photochemical [2+2] cycloadditions, on the other hand, utilize light energy to excite one of the alkene partners to a higher energy state, facilitating the cycloaddition. acs.orgyoutube.com This method is particularly useful for the synthesis of complex cyclobutane structures and has been widely applied in the synthesis of natural products. acs.orgbaranlab.org A common approach involves the irradiation of a mixture of two olefins, often in the presence of a sensitizer (B1316253) like acetone (B3395972) or benzophenone, to promote the formation of a 1,4-diradical intermediate that closes to the cyclobutane ring. baranlab.org
Table 1: Comparison of Thermal and Photochemical [2+2] Cycloadditions
| Feature | Thermal [2+2] Cycloaddition | Photochemical [2+2] Cycloaddition |
| Energy Source | Heat | Light (UV or visible) |
| Mechanism | Often concerted | Can proceed through a diradical intermediate |
| Stereochemistry | Stereochemistry of reactants influences product | Can lead to a mixture of stereoisomers |
| Scope | Effective for specific substrates like ketenes | Broad scope, applicable to many alkenes |
To improve the efficiency and selectivity of [2+2] cycloadditions, chemists have developed catalytic methods. Lewis acids can be used to activate one of the reaction partners, making it more reactive towards cycloaddition. kib.ac.cnrsc.org For example, a Lewis acid can coordinate to a carbonyl group in an enone, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the [2+2] cycloaddition with an alkene. This approach has been used to synthesize a variety of cyclobutane derivatives with high diastereoselectivity. organic-chemistry.org
Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool for the synthesis of cyclobutanol precursors. nih.gov Chiral organocatalysts can be used to induce enantioselectivity in [2+2] cycloaddition reactions, leading to the formation of optically active cyclobutane products. For instance, chiral amines can react with α,β-unsaturated aldehydes to form chiral iminium ions, which can then undergo enantioselective [2+2] cycloaddition with an alkene. nih.gov
Applying high pressure (typically 10-15 kbar) can significantly enhance the rate and selectivity of [2+2] cycloaddition reactions, particularly for substrates that are unreactive under standard conditions. ru.nlresearchgate.netresearchgate.netvu.nl This technique has been successfully employed in the synthesis of libraries of cyclobutanol derivatives for applications in medicinal chemistry. ru.nlresearchgate.net For example, the high-pressure mediated [2+2] cycloaddition of sulfonyl allenes with vinyl ethers has been shown to produce cyclobutane scaffolds in good yields. ru.nl This method offers a general pathway to novel cyclobutanols with potential for further chemical diversification. ru.nlru.nl
Ring Contraction Methodologies for Cyclobutane Derivatives
An alternative to building the cyclobutane ring from two smaller fragments is to start with a larger ring and contract it. This approach can be particularly useful for accessing highly substituted or stereochemically complex cyclobutanes.
A notable example of ring contraction is the synthesis of cyclobutanes from pyrrolidines (five-membered nitrogen-containing heterocycles). nih.govrsc.orgntu.ac.ukacs.orgntu.ac.uktu-dortmund.denih.gov This transformation can be achieved through a nitrogen extrusion process. acs.orgntu.ac.uknih.gov The reaction is believed to proceed through the formation of a 1,1-diazene intermediate from the pyrrolidine (B122466), which then expels a molecule of nitrogen gas to generate a 1,4-biradical. nih.govacs.orgntu.ac.uk This biradical can then undergo rapid carbon-carbon bond formation to yield the cyclobutane product. acs.orgntu.ac.uk A key advantage of this method is that the stereochemistry of the starting pyrrolidine can be retained in the final cyclobutane product, allowing for the synthesis of enantiomerically pure cyclobutanes. nih.govacs.orgntu.ac.uk
Rearrangement-Based Ring Contraction Strategies
Ring contraction strategies offer a powerful means to access strained cyclobutane rings from more readily available five-membered ring precursors. These methods often involve the rearrangement of a carbocationic intermediate or the extrusion of a small molecule to induce the contraction.
One of the classical examples of a rearrangement that can be conceptually applied to form four-membered rings is the Pinacol (B44631) rearrangement . This reaction involves the acid-catalyzed rearrangement of a 1,2-diol. While typically associated with other ring size transformations, under specific substitution patterns, a pinacol-type rearrangement can lead to ring contraction. For instance, the treatment of a cyclopentane-1,2-diol with acid can, in principle, lead to a cyclobutyl ketone through the migration of a ring carbon. nih.gov The mechanism involves protonation of a hydroxyl group, its departure as water to form a carbocation, followed by the migration of a C-C bond of the ring, resulting in a contracted ring.
Another significant rearrangement is the Wolff rearrangement , which is particularly useful for the one-carbon contraction of cyclic α-diazoketones. nih.gov The reaction proceeds via a ketene intermediate, which can be trapped by a nucleophile. For example, a 2-diazocyclopentanone can be converted to a cyclobutyl ester upon photolysis or thermolysis in the presence of an alcohol. This method provides a reliable entry into functionalized cyclobutane systems.
The Favorskii rearrangement of α-haloketones can also be employed for ring contraction. Although more commonly used to synthesize carboxylic acid derivatives from cyclic ketones, variations of this reaction can yield smaller ring systems. The mechanism is thought to involve the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile.
These rearrangement strategies are summarized in the table below:
| Rearrangement Type | Starting Material Example | Key Intermediate | Product Type Example |
| Pinacol Rearrangement | Cyclopentane-1,2-diol | Carbocation | Cyclobutyl Ketone |
| Wolff Rearrangement | 2-Diazocyclopentanone | Ketenecarbene | Cyclobutane Carboxylic Ester |
| Favorskii Rearrangement | 2-Chlorocyclopentanone | Cyclopropanone | Cyclobutane Carboxylic Acid |
Radical Cyclization Approaches to Cyclobutanol Skeletons
Radical cyclizations have emerged as a powerful tool in organic synthesis, offering mild reaction conditions and high functional group tolerance. vub.be The formation of cyclobutane rings via radical pathways typically involves a 4-exo cyclization of a radical onto a double or triple bond.
A common approach involves the generation of a radical from an alkyl halide using a radical initiator, such as tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN). For the synthesis of a cyclobutanol skeleton, a suitably unsaturated precursor is required. For instance, a 4,5-epoxyalkene can undergo a radical-polar crossover reaction. A photoredox-catalyzed approach can induce a single-electron transfer to an electron-deficient alkene, followed by a polar 4-exo-tet cyclization with a pendant alkyl halide to form the cyclobutane ring. nih.gov
Samarium(II) iodide (SmI₂) is another versatile reagent for promoting radical cyclizations. It can be used to trigger the cyclization of unsaturated carbonyl compounds. For example, SmI₂-mediated cyclization of γ,δ-unsaturated ketones or aldehydes can furnish cyclobutanols. The reaction proceeds through a ketyl radical intermediate which then adds to the tethered alkene.
The efficiency of these radical cyclizations is highly dependent on the substitution pattern of the substrate and the reaction conditions. The formation of five-membered rings via 5-exo cyclization is often a competing and sometimes favored pathway.
Intramolecular Cyclization and Cascade Rearrangement Pathways to Cyclobutanols
Intramolecular cyclizations and cascade rearrangements provide an elegant and atom-economical approach to complex molecular architectures, including substituted cyclobutanols. These reactions often proceed through a series of interconnected steps, allowing for the rapid construction of molecular complexity from simple precursors.
Photoredox catalysis has enabled the development of novel cascade reactions. For instance, a photoredox-catalyzed radical strain-release/ nih.govnih.gov-rearrangement cascade has been developed for the synthesis of polysubstituted cyclobutanes. nih.govnih.gov This strategy utilizes strained bicyclo[1.1.0]butanes (BCBs) as radical acceptors. The addition of a photochemically generated radical to the central C-C bond of the BCB, driven by strain release, initiates the cascade. Subsequent steps can lead to highly functionalized cyclobutane structures.
Nickel-catalyzed asymmetric intramolecular cyclizations have also been reported for the synthesis of cyclobutanols. acs.org For example, a nickel-catalyzed asymmetric syn-hydrometalative 4-exo-trig cyclization of 1,4-alkynones can produce alkenyl cyclobutanols with a tetrasubstituted stereocenter in high yields and enantioselectivities. acs.org
These cascade reactions often exhibit high diastereoselectivity, with the stereochemical outcome being controlled by the specific catalysts and reaction conditions employed.
Stereoselective Synthesis of this compound and its Diastereomers
While direct literature on the stereoselective synthesis of this compound is scarce, a plausible and widely used approach involves the stereoselective reduction of the corresponding ketone, 2-ethylcyclobutanone (B82674). The stereochemical outcome of this reduction dictates the diastereomeric and enantiomeric composition of the resulting alcohol.
Diastereoselective Control in Cyclobutanol Formation
The reduction of 2-ethylcyclobutanone can yield two diastereomers: cis-2-ethylcyclobutan-1-ol and trans-2-ethylcyclobutan-1-ol. The facial selectivity of the hydride attack on the carbonyl group determines the diastereomeric ratio.
Studies on the hydride reduction of 3-substituted cyclobutanones have shown a high preference for the formation of the cis-alcohol, with the hydride attacking from the face opposite to the substituent (anti-facial attack). vub.ac.be This selectivity is often greater than 90% and can be attributed to the minimization of torsional strain in the transition state, consistent with the Felkin-Anh model. vub.ac.be It is reasonable to extrapolate that the reduction of 2-substituted cyclobutanones, such as 2-ethylcyclobutanone, would also favor the hydride attack from the less sterically hindered face, leading to a predominance of the trans-diastereomer.
The choice of reducing agent can influence the diastereoselectivity. Bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), are known to enhance the facial selectivity of ketone reductions compared to smaller hydrides like sodium borohydride (B1222165) (NaBH₄).
Enantioselective Approaches to Chiral Cyclobutanols
The synthesis of a single enantiomer of this compound requires an enantioselective approach. This can be achieved through several methods, including the use of chiral reducing agents, catalytic asymmetric reduction, or the resolution of a racemic mixture.
Catalytic asymmetric reduction of prochiral ketones is a highly efficient method for producing enantiomerically enriched alcohols. A well-established system for this transformation is the use of a borane (B79455) reducing agent in the presence of a chiral oxazaborolidine catalyst, as developed by Corey, Bakshi, and Shibata (CBS). This method is known for its high enantioselectivity across a wide range of ketones.
Another approach involves enzymatic reductions. Yeast, such as Saccharomyces cerevisiae, contains oxidoreductases that can reduce ketones with high enantioselectivity. nih.gov The reduction of 2-ethylcyclobutanone using yeast would likely yield one enantiomer of this compound in excess.
Influence of Reaction Conditions on Stereochemical Outcome
The stereochemical outcome of the reduction of 2-ethylcyclobutanone is sensitive to various reaction conditions.
Temperature: Lowering the reaction temperature generally increases the stereoselectivity of a reaction. This is because the difference in the activation energies between the two diastereomeric transition states becomes more significant relative to the available thermal energy. For the reduction of substituted cyclobutanones, lower temperatures have been shown to enhance the formation of the major diastereomer. vub.ac.be
Solvent: The polarity of the solvent can affect the stereoselectivity. Less polar solvents may lead to higher diastereoselectivity in hydride reductions. vub.ac.be The solvent can influence the aggregation state of the hydride reagent and its coordination to the carbonyl oxygen, thereby altering the steric environment of the transition state.
Reducing Agent and Additives: As mentioned, the steric bulk of the hydride reagent plays a crucial role. Furthermore, the nature of the counterion (e.g., Li⁺, Na⁺, K⁺) can influence the stereochemical course of the reduction by altering the Lewis acidity and the degree of coordination to the carbonyl oxygen. The addition of Lewis acids can also modify the reactivity and selectivity of the reduction.
The following table summarizes the expected influence of various factors on the stereoselective reduction of 2-ethylcyclobutanone:
| Factor | Condition | Expected Effect on Stereoselectivity |
| Reducing Agent | Bulky (e.g., L-Selectride®) vs. Small (e.g., NaBH₄) | Increased diastereoselectivity with bulkier reagents. |
| Chiral (e.g., CBS catalyst with BH₃) | High enantioselectivity. | |
| Temperature | Lower Temperature | Increased diastereoselectivity and enantioselectivity. |
| Solvent | Decreased Polarity | Generally increases diastereoselectivity. |
| Additives | Lewis Acids | Can alter both diastereoselectivity and reaction rate. |
Catalytic Methodologies in Cyclobutanol Synthesis
Catalytic approaches have significantly advanced the synthesis of cyclobutanols, offering efficient and selective routes to these valuable building blocks. The use of transition metals and other catalysts allows for transformations that are often difficult to achieve through classical methods.
Samarium(II)-Mediated Cyclizations to Functionalized Cyclobutanols
Samarium(II) iodide (SmI₂) has become a prominent reagent in organic synthesis, particularly for its ability to promote reductive coupling reactions. In the context of cyclobutanol synthesis, it is instrumental in mediating intramolecular cyclizations.
One key application is in pinacol-type couplings of 1,4-dicarbonyl compounds. Research has demonstrated that carbohydrate-derived 1,4-diketones can undergo pinacol cyclization when treated with SmI₂ to yield highly functionalized and chiral cyclobutanediols. nih.gov For instance, derivatives of D-ribofuranose and D-arabinofuranose have been successfully converted into their corresponding 1,4-diketone forms, which then cyclize to form chiral cyclobutanediol products. nih.gov These products are valuable intermediates, potentially applicable in the synthesis of antiviral agents that feature chiral cyclobutanediol moieties. nih.gov
Another novel samarium(II)-mediated process involves the cyclization of γ,δ-unsaturated ketones. The course of this reaction is uniquely dependent on the alcohol co-solvent used. A switch from methanol (B129727) to tert-butyl alcohol can direct the reaction toward a cyclobutanol-forming pathway, highlighting the subtle control that can be exerted over the reaction outcome. epa.gov Furthermore, samarium(II)-promoted cyclizations have been applied to N-acylated indolyl sulfinyl imines, which, after reductive detachment of the sulfur group, can cyclize to form polycyclic tertiary carbinamines, showcasing the versatility of SmI₂ in complex molecule synthesis. fu-berlin.de
| Precursor Type | Reagent | Additive/Solvent | Product Type | Ref |
| Carbohydrate-derived 1,4-diketone | SmI₂ | Not specified | Chiral cyclobutanediol | nih.gov |
| γ,δ-Unsaturated ketone | SmI₂ | tert-Butyl alcohol | Cyclobutanol derivative | epa.gov |
| N-Acylated indolyl sulfinyl imine | SmI₂ | Water, Lithium Bromide | Polycyclic tertiary carbinamine | fu-berlin.de |
Other Transition Metal-Catalyzed Routes to Cyclobutanols
Beyond samarium, a range of other transition metals, including palladium, iron, and manganese, have been employed to catalyze reactions involving the cyclobutanol scaffold. While many of these methods focus on ring-opening or ring-expansion reactions, they are crucial to the broader understanding of cyclobutanol chemistry and its synthetic utility.
Palladium-Catalyzed Reactions: Palladium catalysts are well-known for their role in cross-coupling and C-H activation reactions. In the realm of cyclobutanol chemistry, palladium catalysis has enabled novel ring-expansion reactions. For example, the reaction of aryl cyclobutanols with 2-haloanilines, catalyzed by a palladium complex, provides a general route to 2-aryl benzazepines. rsc.orgrsc.org This transformation efficiently constructs seven-membered N-containing heterocycles from readily available materials. rsc.orgrsc.org In a different application, palladium catalysts have been used for the ring-opening polymerization of bifunctional cyclobutanol precursors, leading to the formation of novel polyketone materials through β-carbon elimination and C-C coupling. acs.org
Iron-Catalyzed Syntheses: Iron, being an abundant and low-cost metal, offers an attractive platform for catalysis. Iron catalysts have been successfully used in the [2+2] cycloaddition of alkenes to generate aminocyclobutanes. nih.gov Another significant application is the iron-catalyzed ring expansion of cyclobutanol derivatives. Using an aminating reagent, this one-pot procedure achieves C–N and C=N bond formation through ring expansion to yield 1-pyrroline (B1209420) derivatives under mild conditions. acs.orgacs.orgnih.gov The proposed mechanism involves the dehydration of the cyclobutanol, followed by reaction with an iron-nitrene complex and subsequent ring expansion. acs.org
Manganese-Catalyzed Reactions: Manganese catalysis has been extensively explored for the ring-opening of cyclobutanols, leveraging the release of ring strain to drive the reactions. researchgate.net These methods provide access to a variety of functionalized acyclic products. Examples include:
Ring-Opening Chlorination: An efficient manganese-catalyzed process for the regiospecific synthesis of γ-chloroketones from cyclobutanols. researchgate.net An electrochemical variant of this deconstructive chlorination has also been developed. nih.gov
Oxidative Azidation: A novel method to generate a wide range of alkyl azides with exclusive regioselectivity through C-C bond cleavage of cyclobutanols. nih.gov
Ring-Opening Fluorination: This reaction provides straightforward access to γ-fluorinated ketones under mild conditions using a manganese catalyst. sioc-journal.cn
Hydrazination: A manganese-promoted reaction that cleaves the cyclic C-C bond of cyclobutanols to afford alkyl hydrazines in good yields. acs.org
| Metal Catalyst | Reaction Type | Substrates | Products | Ref |
| Palladium | Ring Expansion | Aryl cyclobutanols, 2-Haloanilines | 2-Aryl benzazepines | rsc.orgrsc.org |
| Iron | Ring Expansion | Cyclobutanol derivatives, Aminating reagent | 1-Pyrroline derivatives | acs.orgacs.orgnih.gov |
| Iron | [2+2] Cycloaddition | Alkenes | Aminocyclobutanes | nih.gov |
| Manganese | Ring-Opening Chlorination | Cyclobutanols | γ-Chloroketones | researchgate.net |
| Manganese | Oxidative Azidation | Cyclobutanols | Alkyl azides | nih.gov |
| Manganese | Ring-Opening Fluorination | Cyclobutanols | γ-Fluorinated ketones | sioc-journal.cn |
Asymmetric Catalysis for Accessing Chiral Cyclobutanol Derivatives
The demand for enantiomerically pure compounds in medicinal chemistry and materials science has driven the development of asymmetric catalytic methods to access chiral cyclobutanol derivatives. researchgate.net These strategies often involve the enantioselective functionalization of a pre-existing four-membered ring or the construction of the ring with stereochemical control.
A sequential enantioselective reduction followed by a C-H functionalization has been reported for the synthesis of benzocyclobutenols and cyclobutanols with contiguous stereogenic centers. researchgate.net This approach combines a practical enantioselective ketone reduction with a diastereospecific iridium-catalyzed C-H silylation. researchgate.net
Asymmetric transfer hydrogenation represents another powerful tool. The reaction has been successfully applied to cyclobutenediones, which are highly functionalized four-membered rings. This method allows for the synthesis of all-cis cyclobutanes, a thermodynamically unfavorable diastereomer, with high enantioselectivity. acs.org
Furthermore, palladium-catalyzed enantioselective ring-opening reactions have been developed. For instance, the cyanation of aryl halide-tethered cyclobutanones using Zn(CN)₂ proceeds with high enantioselectivity, demonstrating that even challenging transformations involving cyanide anions can be controlled. scilit.com The development of novel chiral ligands, such as those based on the cyclopentadienyl (B1206354) scaffold, continues to be a crucial area of research, promising to expand the scope and efficiency of asymmetric catalysis for synthesizing complex chiral molecules. nih.gov
| Asymmetric Strategy | Reaction Type | Substrate | Product | Key Feature | Ref |
| Sequential Catalysis | Reduction / C-H Functionalization | Ketone | Chiral Benzocyclobutenol/Cyclobutanol | Creates contiguous stereocenters | researchgate.net |
| Transfer Hydrogenation | Asymmetric Hydrogenation | Cyclobutenedione | All-cis Cyclobutane | High diastereoselectivity and enantioselectivity | acs.org |
| Palladium Catalysis | Ring-Opening / Cyanation | Cyclobutanone | Chiral cyano-ketone | Enantioselective C-C bond cleavage/formation | scilit.com |
Reactivity and Mechanistic Investigations of 2 Ethylcyclobutan 1 Ol Ring Systems
Ring-Opening Transformations of Cyclobutanols
The inherent ring strain of cyclobutanols is a powerful driving force for a variety of ring-opening transformations. These reactions typically proceed through the cleavage of a C-C bond, leading to the formation of functionalized, open-chain products. The specific outcome of these reactions is highly dependent on the reaction conditions and the nature of the substituents on the cyclobutanol (B46151) ring.
Diverse Strategies for C-C Bond Cleavage in Cyclobutanols
Several distinct strategies have been developed to induce C-C bond cleavage in cyclobutanols, each with its own mechanistic nuances and synthetic applications. These methods often involve the generation of a reactive intermediate that initiates the ring-opening process.
β-Carbon elimination is a reaction in organometallic chemistry where a carbon-carbon bond beta to a metal center is cleaved. wikipedia.org This process can be facilitated in cyclobutanol systems through the formation of metal alkoxides. While less common than β-hydride elimination, β-carbon elimination can be a key step in certain catalytic cycles, particularly in olefin polymerization and ring-opening polymerization of cycloalkanes. wikipedia.orgacs.org For instance, palladium-catalyzed ring-opening polymerization of bifunctional cyclobutanol monomers proceeds through a β-carbon elimination step, leading to the formation of novel polyketones. acs.org The reaction is initiated by the oxidative addition of a C-Br bond to a Pd(0) catalyst, followed by the formation of a σ-alkyl Pd(II) intermediate after the β-carbon elimination process. acs.org The efficiency of this transformation can be influenced by the choice of ligands, with some ligands favoring the desired polymerization while others may promote side reactions like [2+2]-retrocyclization. acs.org
Radical-mediated ring-opening reactions provide a versatile approach to functionalize cyclobutanols. These reactions are typically initiated by the generation of a cyclobutyloxy radical, which readily undergoes ring fragmentation to form a more stable alkyl radical. acs.orgrsc.org This alkyl radical can then be trapped by various reagents to introduce new functional groups. For example, manganese-catalyzed oxidative azidation of cyclobutanols allows for the synthesis of a wide range of alkyl azides with high regioselectivity. nih.gov The proposed mechanism involves a radical-mediated C-C bond cleavage followed by C-N3 bond formation. nih.gov Similarly, photoredox catalysis can enable the ring-opening of cyclobutyl tertiary alcohols through the formation of a cyclobutylcarbinyl radical, leading to γ,δ-unsaturated ketones. rsc.org These radical pathways are often characterized by their mild reaction conditions and broad functional group tolerance. acs.orgrsc.orgrsc.org
The semipinacol rearrangement is a type of pinacol (B44631) rearrangement that involves a starting material other than a 1,2-diol. wikipedia.orglibretexts.org In the context of cyclobutanols, this rearrangement can be triggered by the formation of an electrophilic carbon center adjacent to the hydroxyl-bearing carbon. wikipedia.orgsynarchive.com This leads to a 1,2-migration of a carbon-carbon or carbon-hydrogen bond, resulting in ring expansion and the formation of a ketone or aldehyde. wikipedia.org For example, acid- or halogen-mediated semipinacol rearrangements of tertiary bicyclobutyl alcohols can yield spiro[3.4]octanes. nih.gov Tandem reactions involving a semipinacol rearrangement have also been developed, such as the rhodium-catalyzed hydroacylation/semipinacol rearrangement of alkynyl cyclobutanols to produce substituted cyclopentanones. nih.gov
Oxidants play a crucial role in initiating the ring-opening of cyclobutanols by generating a reactive cyclobutyloxy radical. Manganese(III) salts are particularly effective in this regard. acs.orgfigshare.comacs.org For example, an efficient manganese-promoted hydrazination of cyclobutanols has been developed for the synthesis of alkyl hydrazines. acs.orgfigshare.comacs.org This reaction proceeds through a cyclic C-C bond cleavage under mild conditions and exhibits excellent regioselectivity. acs.orgfigshare.comacs.org The proposed mechanism involves the single-electron oxidation of the cyclobutanol by a Mn(V) species, generated in situ, or directly by the Mn(III) salt, to form the cyclobutyloxy radical which then undergoes ring opening. acs.org
Similarly, manganese-catalyzed ring-opening C-C bond fluorination of cyclobutanols provides access to γ-fluoro ketones. researchgate.net This method is also applicable to the synthesis of other γ-halo ketones through chlorination and bromination reactions. researchgate.net Copper-mediated fluorination has also been reported for aryltrifluoroborates, proceeding under mild conditions. nih.gov Furthermore, iron chloride catalysis has been shown to enable the generation of carbocation intermediates from difluorocyclobutanols, which can then react with various nucleophiles. acs.org
Chemo- and Regioselectivity in Cyclobutanol Ring-Opening Reactions
Chemo- and regioselectivity are critical considerations in the ring-opening reactions of substituted cyclobutanols like 2-ethylcyclobutan-1-ol. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the preferential breaking of one specific bond over others. youtube.com
In oxidant-mediated ring-opening reactions, the regioselectivity is often determined by the stability of the resulting radical intermediate. For instance, in the manganese-promoted hydrazination of cyclobutanols, the C-C bond cleavage occurs to form the more stable alkyl radical, leading to exclusive regioselectivities. acs.orgfigshare.comacs.org Similarly, in manganese-catalyzed oxidative azidation, the reaction proceeds with exclusive regioselectivity to generate a variety of alkyl azides. nih.gov
The choice of catalyst and reagents can significantly influence the chemo- and regioselectivity. For example, in the palladium-catalyzed ring-opening of cyclobutanols, the ligand can determine whether polymerization or retrocyclization occurs. acs.org In semipinacol rearrangements, the migratory aptitude of the adjacent groups dictates the regiochemical outcome. nih.gov Furthermore, in reactions involving multifunctional molecules, the inherent reactivity of different functional groups will determine the chemoselectivity of the transformation. youtube.comyoutube.com
Below is a table summarizing the regiochemical outcomes of selected manganese-promoted ring-opening reactions of cyclobutanols.
| Reaction | Substrate | Reagents | Product | Regioselectivity | Reference |
| Hydrazination | Substituted Cyclobutanols | Mn(OAc)₃, Di-tert-butyl azodicarboxylate | Alkyl Hydrazines | Exclusive | acs.orgfigshare.comacs.org |
| Azidation | Substituted Cyclobutanols | Mn(OAc)₃, TMSN₃ | Alkyl Azides | Exclusive | nih.gov |
| Fluorination | Substituted Cyclobutanols | MnF₂, Selectfluor | γ-Fluoro Ketones | High | researchgate.net |
| Chlorination | Substituted Cyclobutanols | MnCl₂, N-Chlorosuccinimide | γ-Chloro Ketones | High | researchgate.net |
This table illustrates the high degree of regiocontrol achievable in these transformations, making them powerful tools for the synthesis of specifically functionalized acyclic compounds from cyclobutanol precursors.
Stereochemical Implications and Control in Ring-Opening Processes
The stereochemical outcome of ring-opening reactions of cyclobutanol systems is a critical aspect that dictates the three-dimensional structure of the resulting products. Significant research has been devoted to understanding and controlling these stereochemical pathways.
One key strategy involves the enantioselective desymmetrization of prochiral cyclobutanones, which are common precursors to or products of cyclobutanol reactions. nih.gov Such methods allow for the conversion of symmetrical starting materials into enantiomerically enriched compounds in a single step. nih.gov For instance, organocatalyzed approaches have been successfully employed to achieve the desymmetrization of 3-substituted cyclobutanones with excellent diastereo- and enantioselectivity. nih.gov
Furthermore, the stereoinformation present in a chiral starting material can be effectively transferred to the product of a ring-modification reaction. In a novel synthesis of substituted cyclobutanes via the ring contraction of pyrrolidines, the stereochemistry of the starting pyrrolidine (B122466) was shown to dictate the final stereochemistry of the cyclobutane (B1203170) product without erosion, even when all original stereocenters were destroyed during the reaction. acs.org Mechanistic studies of these transformations suggest the intermediacy of a 1,4-biradical, which undergoes rapid C-C bond formation to afford the cyclobutane with retention of stereochemistry. acs.org Similarly, investigations into the mechanochemical [2+2] cycloreversion of cyclobutane mechanophores support a stepwise mechanism proceeding through a 1,4-diradical intermediate, rather than a concerted process, which has profound implications for the stereochemical outcome of the product. acs.orgnih.gov
Strategies for installing contiguous stereogenic centers with high fidelity have also been developed. A sequential process involving the enantioselective reduction of a ketone to a cyclobutanol, followed by a diastereospecific iridium-catalyzed C–H functionalization, demonstrates a powerful method for controlling stereochemistry before subsequent regioselective ring-opening reactions. nih.gov
Ring Expansion and Skeletal Rearrangement Reactions
The relief of ring strain is a primary driver for skeletal rearrangements in cyclobutanol derivatives, enabling their transformation into larger, more stable carbocyclic and heterocyclic systems. These reactions represent a powerful tool in organic synthesis for building molecular complexity from simple four-membered ring precursors. chim.it
Ring expansion of the cyclobutane core is a well-established method for synthesizing five- and six-membered carbocycles. A classic example is the pinacol-type rearrangement. A four-step sequence for constructing a cyclopentanone (B42830) ring fused to another ring system involves the copper(I)-catalyzed photocycloaddition of a diene to form an ethoxycyclobutane derivative, which then undergoes a pinacol-type rearrangement to yield a spiro[4.n] system. rsc.org This methodology has proven effective for creating functionalized spiro cyclopentanones and has been applied in the formal synthesis of the sesquiterpene α-cedrene. rsc.org
Tandem reactions can also lead to expanded ring systems. For example, a tandem enone epoxidation-cyclobutanol ring expansion has been used to convert cyclobutanols into spiroketoalcohols, which contain a larger ring, in high yields and enantioselectivity. nih.gov Mechanistic studies on related ring expansions of cyclopropanone (B1606653) surrogates to cyclobutanones suggest that a semipinacol rearrangement of a betaine (B1666868) intermediate is the operative pathway. acs.org
Cyclobutanol derivatives are valuable precursors for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in biologically active compounds and pharmaceuticals. rsc.orgnih.gov A notable application is the synthesis of 1-pyrrolines through a ring expansion strategy.
An efficient, iron-catalyzed method has been developed for the synthesis of 1-pyrrolines from various cyclobutanol derivatives. nih.govacs.org This one-pot procedure utilizes an aminating reagent, MsONH₃OTf, to achieve C-N and C=N bond formation via ring expansion under mild conditions. nih.govacs.org The reaction tolerates a range of functional groups on the aromatic ring of the cyclobutanol substrate. acs.org Mechanistic experiments suggest that the reaction proceeds through a ketone intermediate. acs.org
Another approach involves the thermal, reagent-free denitrogenative ring expansion of cyclobutyl azides to produce 1-pyrrolines, with nitrogen gas as the sole byproduct. researchgate.net Furthermore, 2-hydroxycyclobutanones have been employed as starting materials in tandem reactions to generate a variety of synthetically relevant nitrogen heterocycles. chim.it
The generation of cyclobutoxy radicals from cyclobutanols provides an entry into β-scission (or β-fragmentation) reactions. In this process, the C-C bond located at the β-position relative to the oxygen atom of the alkoxy radical cleaves homolytically. researchgate.net This fragmentation is driven by the formation of a stable carbonyl compound and a new carbon-centered radical, in addition to the relief of ring strain. gre.ac.ukresearchgate.net
This strategy has been harnessed in photoredox catalysis to achieve the ring-opening of cyclobutanes. The process is initiated by the formation of a cyclobutyloxy radical, which undergoes β-scission to generate a γ,δ-unsaturated ketone and a stabilized alkyl radical. rsc.org The reactivity of alkoxy radicals in β-scission reactions is influenced by structural factors. Studies on tertiary arylcarbinyloxyl radicals have shown that α-cyclopropyl and α-cyclobutyl groups can affect the rate of β-scission. researchgate.net The kinetics of the unimolecular decomposition of related alkoxy radicals, such as the t-butoxy radical, have been studied in detail, providing Arrhenius parameters for the fragmentation process. rsc.org Iron catalysis has also been shown to facilitate the β-methyl scission of tert-butoxyl radicals by significantly lowering the activation energy of the process compared to the uncatalyzed reaction. mdpi.com
Mechanistic Elucidation of Cyclobutanol Reactivity
Understanding the reactive intermediates and mechanistic pathways is fundamental to controlling the outcomes of cyclobutanol reactions. The transformations of these strained rings typically proceed through one of several key intermediates, including carbocations, alkyl radicals, and biradicals.
Alkyl Radicals : Alkoxy radicals, generated from the corresponding alcohols, are well-established precursors to alkyl radicals via β-scission. researchgate.net This fragmentation pathway is a key step in many synthetic transformations involving cyclobutanols, leading to ring-opened products. researchgate.netrsc.org The resulting alkyl radical is an electron-deficient, neutral species, typically with a trigonal planar geometry and an unpaired electron in a p orbital. libretexts.org The formation of alkyl radicals via the β-scission of a t-BuO radical has been shown to be dramatically facilitated by iron catalysts. mdpi.com
Carbocations : Carbocationic intermediates are also implicated in cyclobutanol rearrangements. These electron-deficient species, which possess a positive charge on a carbon atom, can be stabilized by adjacent groups through inductive effects and hyperconjugation. youtube.com In certain dehydrative cyclization reactions, solvents like hexafluoroisopropanol (HFIP) are used specifically for their ability to stabilize cationic intermediates. Electrochemical ring expansion reactions of cyclobutanols can be initiated by a single-electron oxidation of the alcohol moiety, a process that can lead to intermediates with carbocationic character. gre.ac.uk
Biradicals : In other cyclobutane transformations, particularly those involving thermal or photochemical activation, 1,4-biradical (or diradical) intermediates have been identified. acs.org These species, which contain two radical centers, are proposed to be key intermediates in the mechanochemical [2+2] cycloreversion of cyclobutanes. acs.orgnih.gov The stereospecific ring contraction of pyrrolidines to cyclobutanes is also explained by the formation of a singlet 1,4-biradical that rapidly cyclizes before stereochemical scrambling can occur. acs.org
Role of Transition Metal Catalysts in C-C Bond Activation and Selective Functionalization
Transition metal catalysts are pivotal in orchestrating the selective cleavage of the C1-C2 bond in cyclobutanol derivatives, a process often initiated by β-carbon elimination. Rhodium and palladium complexes have proven particularly adept at this transformation, leading to a diverse array of acyclic and ring-expanded products.
Rhodium-Catalyzed Reactions: Rhodium(I) catalysts are well-established for their ability to insert into the C–C sigma bond of cyclobutanols. nih.gov This process generates a rhodacyclopentanone intermediate, which can then undergo various subsequent reactions. For instance, in the presence of a suitable coupling partner, this intermediate can lead to the formation of larger ring systems or functionalized linear chains. The choice of rhodium catalyst and its ligand sphere is crucial for directing the reaction towards a specific outcome, often with high levels of enantioselectivity. nih.gov While direct studies on this compound are limited, research on analogous 1-arylcyclobutanols demonstrates that rhodium catalysts can effectively mediate ring-expansion reactions to produce valuable indanone and cyclohexane (B81311) derivatives. nih.govnih.gov
Palladium-Catalyzed Reactions: Palladium catalysts offer a complementary approach to the functionalization of cyclobutanols. Palladium(0) can initiate a catalytic cycle through oxidative addition into the C-C bond of the cyclobutanol, often facilitated by the hydroxyl group. This leads to a palladacyclopentanone intermediate, which is susceptible to further transformations like β-hydride elimination, reductive elimination, or cross-coupling with various partners. acs.orgrsc.org Palladium-catalyzed reactions have been successfully applied to aryl cyclobutanols for the synthesis of benzazepines and quinolines through ring-expansion strategies. sigmaaldrich.com Furthermore, palladium catalysis has enabled the formal [2+2]-retrocyclization of cyclobutanols, yielding styrene (B11656) and acetophenone (B1666503) derivatives through the cleavage of two Csp³–Csp³ bonds. emory.edu
The general mechanism for transition metal-catalyzed C-C bond activation in cyclobutanols typically involves either β-carbon elimination or direct oxidative addition into the strained C-C bond. wikipedia.org The subsequent fate of the organometallic intermediate is highly dependent on the metal, its ligands, and the reaction conditions.
Table 1: Overview of Transition Metal-Catalyzed C-C Bond Activation of Cyclobutanol Derivatives This table summarizes findings from related cyclobutanol systems due to the absence of specific literature on this compound.
| Catalyst System | Substrate Type | Major Product(s) | Key Transformation | Reference |
|---|---|---|---|---|
| [Rh(cod)(OH)]₂ / (R)-Difluorphos | tert-Cyclobutanol | Indanone | C-C/C-H/C-C Bond Activation | nih.gov |
| Rhodium(I) / Chiral Ligand | tert-Cyclobutanol | Substituted Cyclohexane | Enantioselective C-C Activation | nih.gov |
| PdCl₂ / PCy₃ | Aryl Cyclobutanol | Benzazepine, Quinoline | Ring-Expansion | sigmaaldrich.com |
| Pd(OAc)₂ / JohnPhos | Substituted Cyclobutanol | Styrene, Acetophenone | Formal [2+2]-Retrocyclization | emory.edu |
| Pd(0) / Chiral Ligand | Cyclobutanol Derivative | Chiral Benzene-fused Cycles | Intermolecular C(sp³)–C(sp³) Coupling | acs.orgrsc.org |
Solvent, Ligand, and Additive Effects on Reaction Pathways
The outcome of transition metal-catalyzed reactions of cyclobutanol systems is profoundly influenced by the choice of solvents, ligands, and additives. These components can affect catalyst stability, solubility, and reactivity, as well as influence the selectivity of the reaction.
Solvent Effects: The polarity and coordinating ability of the solvent can play a significant role in the reaction pathway. For instance, in palladium-catalyzed cross-coupling reactions, the use of aqueous surfactant systems like TPGS-750-M has been shown to enable reactions at room temperature, which would otherwise require high temperatures. sigmaaldrich.com While specific studies on solvent effects in this compound reactions are not available, research on the oxidation of related aldehydes, such as 2-ethylhexanal, demonstrates that solvent polarity can dramatically alter product distribution. Protic solvents can form hydrogen bonds with reactants, potentially limiting conversion but increasing selectivity. researchgate.net
Ligand Effects: The ligand bound to the transition metal center is arguably one of the most critical factors in controlling selectivity and reactivity. The steric and electronic properties of the ligand dictate the geometry of the catalyst and the accessibility of the metal center. mdpi.com In rhodium-catalyzed reactions of cyclobutanols, chiral phosphine (B1218219) ligands like (R)-Difluorphos have been instrumental in achieving high enantioselectivity. nih.gov Similarly, in palladium-catalyzed reactions, bulky, electron-rich phosphine ligands such as tricyclohexylphosphine (B42057) (PCy₃) and JohnPhos have been shown to promote C-C bond cleavage and subsequent transformations. sigmaaldrich.comemory.edu The use of a dual-ligand system has also been reported as essential for high reactivity in certain palladium-catalyzed ring-opening reactions of cyclobutanone (B123998) derivatives. rsc.org
Additive Effects: Additives, such as bases or salts, can significantly impact the course of a reaction. In many palladium- and rhodium-catalyzed reactions of cyclobutanols, a base like cesium carbonate (Cs₂CO₃) is often required. nih.govsigmaaldrich.com The base can act as a proton scavenger or facilitate the formation of a metal-alkoxide, which is a key step in initiating the β-carbon elimination pathway. The nature of the counter-ion in the additive can also influence the reaction, although this is a less explored area for cyclobutanol systems.
Table 2: Influence of Ligands and Additives on Cyclobutanol Reactivity This table summarizes findings from related cyclobutanol systems due to the absence of specific literature on this compound.
| Catalyst System | Ligand/Additive | Substrate | Effect | Reference |
|---|---|---|---|---|
| [Rh(cod)(OH)]₂ | (R)-Difluorphos (Ligand) | tert-Cyclobutanol | High Enantioselectivity (93% ee) | nih.gov |
| [Rh(cod)(OH)]₂ | Cs₂CO₃ (Additive) | tert-Cyclobutanol | Facilitates Reaction | nih.gov |
| PdCl₂ | PCy₃ (Ligand) | Aryl Cyclobutanol | Promotes Ring-Expansion | sigmaaldrich.com |
| Pd(OAc)₂ | JohnPhos (Ligand) | Substituted Cyclobutanol | Enables 2-fold C-C Cleavage | emory.edu |
| Pd Catalyst | Dual Phosphine Ligands | Cyclobutanone Oxime Ester | Essential for High Reactivity | rsc.org |
Computational Chemistry and Theoretical Studies on 2 Ethylcyclobutan 1 Ol
Quantum Mechanical Studies of Electronic Structure and Energetics
Quantum mechanics forms the foundation for understanding the electronic structure and energy of molecules. For 2-ethylcyclobutan-1-ol, these studies reveal how the arrangement of atoms and electrons dictates its inherent properties, particularly the strain within its four-membered ring and the spatial arrangement of its substituents.
Cyclobutane (B1203170) and its derivatives, including cyclobutanols, are characterized by significant ring strain, a consequence of deviations from ideal bond angles and eclipsing interactions. acs.orgwikipedia.org This inherent strain is a combination of angle strain (from C-C-C bond angles of about 88° instead of the ideal 109.5° for sp³ hybridized carbons) and torsional strain (from eclipsing hydrogen atoms on adjacent carbons). wikipedia.orgdalalinstitute.com The total ring strain in cyclobutane is approximately 26.3 kcal/mol. masterorganicchemistry.comstackexchange.com This stored potential energy makes the cyclobutane ring susceptible to ring-opening reactions, as these reactions relieve the strain and are therefore thermodynamically favorable. wikipedia.orgstackexchange.com
The strain energy can be quantified thermochemically by comparing the experimental heat of combustion per methylene (B1212753) (-CH2-) group with that of a strain-free acyclic alkane. masterorganicchemistry.comwalisongo.ac.id Any excess energy released upon combustion for the cyclic compound is attributed to ring strain. masterorganicchemistry.com For instance, the heat of combustion for a methylene group in a long-chain, unstrained alkane is approximately 157.4 kcal/mol, whereas for cyclobutane, it is significantly higher at 164.0 kcal/mol. masterorganicchemistry.com The presence of a hydroxyl group in cyclobutanol (B46151) can slightly alter the strain energy, but the fundamental high-energy nature of the four-membered ring remains a dominant factor in its reactivity. walisongo.ac.id This high reactivity is a key feature exploited in organic synthesis. wikipedia.org
| Cycloalkane | Ring Size | Total Ring Strain (kcal/mol) | Ring Strain per CH₂ (kcal/mol) |
|---|---|---|---|
| Cyclopropane (B1198618) | 3 | 27.6 | 9.2 |
| Cyclobutane | 4 | 26.3 | 6.6 |
| Cyclopentane | 5 | 7.4 | 1.5 |
| Cyclohexane (B81311) | 6 | 0 | 0 |
Unlike the planar representation often used in 2D drawings, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate some of the torsional strain that would be present in a planar structure. dalalinstitute.comlibretexts.orgyoutube.com In this conformation, one carbon atom is bent out of the plane formed by the other three, with a puckering angle of about 25°. dalalinstitute.com This puckering leads to two distinct substituent positions: pseudo-axial and pseudo-equatorial, which are analogous to the axial and equatorial positions in cyclohexane but with less defined energetic differences. The ring undergoes rapid "ring-flipping," where the pseudo-axial and pseudo-equatorial positions interconvert. calstate.edu
For a substituted cyclobutanol like this compound, the ethyl and hydroxyl groups can be arranged in either a cis or trans relationship.
cis-2-Ethylcyclobutan-1-ol : The ethyl and hydroxyl groups are on the same side of the ring. In the puckered conformation, this can lead to conformers where one group is pseudo-axial and the other is pseudo-equatorial, or other arrangements depending on the ring pucker.
trans-2-Ethylcyclobutan-1-ol : The ethyl and hydroxyl groups are on opposite sides of the ring. This can lead to conformers with both groups in pseudo-equatorial positions or both in pseudo-axial positions.
Computational methods, such as those combining experimental techniques like NMR spectroscopy with theoretical calculations, are essential for determining the most stable conformations. nih.gov Generally, substituents prefer the pseudo-equatorial position to minimize steric hindrance. The relative stability of the cis and trans isomers and their respective conformers is determined by a complex balance of torsional strain, steric interactions between the substituents, and potential intramolecular hydrogen bonding involving the hydroxyl group.
Modeling Reaction Pathways and Transition States
Computational chemistry is instrumental in mapping out the energetic landscape of chemical reactions, identifying the lowest energy pathways, and characterizing the fleeting transition state structures that connect reactants to products.
Density Functional Theory (DFT) has become a primary computational tool for investigating the mechanisms of organic reactions with high accuracy. acs.orgnih.govrsc.org DFT calculations allow researchers to model the entire reaction coordinate, from reactants to products, including the high-energy transition states. acs.orgrsc.org For reactions involving cyclobutanols, such as ring-opening, rearrangement, or substitution, DFT can elucidate the step-by-step process. rsc.orgscilit.com
For example, in a proposed reaction, DFT can be used to calculate the Gibbs free energies of the reactants, products, and all intermediates and transition states. acs.orgrsc.org This information helps determine the rate-determining step of the reaction, which is the step with the highest activation energy barrier. acs.org Studies on similar systems, like the ring-opening of cyclopropyl (B3062369) ketones or the synthesis of cyclobutanes from pyrrolidines, demonstrate that DFT can successfully unveil complex, multi-step mechanisms, including those involving radical or biradical intermediates. acs.orgrsc.org
A significant strength of computational modeling is its ability to predict the outcome of chemical reactions. For a molecule like this compound with multiple reactive sites and the potential for various stereochemical outcomes, these predictions are invaluable.
Reactivity : The inherent ring strain makes the C-C bonds of the cyclobutane ring susceptible to cleavage. Computational models can quantify the activation barriers for different ring-opening pathways, predicting the conditions under which such reactions would occur.
Regioselectivity : In reactions like dehydration or oxidation, different products can be formed depending on which part of the molecule reacts. DFT can be used to model the transition states for all possible pathways, and the pathway with the lowest energy barrier will correspond to the major product. This has become a key aspect of modern synthesis planning. rsc.org
Stereoselectivity : Computational studies have been successfully combined with experiments to rationalize and predict the stereoselectivity of reactions involving cyclobutane rings. acs.orgvub.be For instance, in the reduction of a substituted cyclobutanone (B123998) to a cyclobutanol, DFT calculations can model the approach of the hydride reagent from either face of the carbonyl group. acs.org These calculations often reveal that torsional and electrostatic interactions in the transition state dictate the preferred direction of attack, thus explaining the observed cis or trans product ratio. acs.org The computed ratios are often in good agreement with experimental results, highlighting the predictive power of these computational methods. acs.org
Beyond analyzing existing molecules, computational chemistry enables the in silico design of new molecules with specific, desired properties. rsc.org By starting with the this compound scaffold, chemists can create a virtual library of analogs by systematically modifying substituents.
For example, one could computationally explore how changing the ethyl group to other alkyl or electron-withdrawing groups affects the ring strain or the acidity of the hydroxyl proton. DFT calculations could then be used to predict how these modifications would alter the activation energies for a desired transformation, such as a specific ring-opening reaction. This process allows for the rational design of cyclobutanol analogs with fine-tuned reactivity. This approach is particularly relevant in fields like medicinal chemistry, where functionalized cyclobutane scaffolds can serve as bioisosteres, and tuning their reactivity is crucial for developing effective drug candidates. rsc.org This predictive power accelerates the discovery process by prioritizing the most promising candidates for laboratory synthesis.
Advanced Spectroscopic and Structural Characterization of 2 Ethylcyclobutan 1 Ol Derivatives
Advanced Analytical Methods in Cyclobutanol (B46151) Research (e.g., Gas Chromatography-Mass Spectrometry for Volatile Components)nih.gov
In the structural and analytical investigation of cyclobutanol derivatives, particularly volatile compounds like 2-ethylcyclobutan-1-ol, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a pivotal and powerful technique. It is instrumental for the separation, identification, and quantification of individual components within a complex mixture. epa.gov The method's applicability extends to a wide array of sample types, including aqueous solutions, waste materials, and biological tissues. epa.govjfda-online.com
A primary challenge in the GC analysis of alcohols such as cyclobutanols is their inherent polarity due to the hydroxyl (-OH) group. This polarity can lead to undesirable interactions with the GC column, resulting in poor chromatographic performance, such as peak tailing and reduced sensitivity. youtube.com Furthermore, many alcohol compounds are not sufficiently volatile for direct GC analysis. mdpi.com To overcome these limitations, a chemical derivatization step is essential prior to GC-MS analysis. nih.gov
Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability while reducing its polarity. nih.gov For hydroxyl-containing compounds like this compound, the most common approach is silylation. nih.govnih.gov This process replaces the active hydrogen atom of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. mdpi.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. mdpi.comnih.gov The resulting TMS ethers are significantly more volatile and less polar, making them ideal for GC analysis. mdpi.com For complex samples that may also contain aldehyde or keto groups, a two-step derivatization involving methoximation followed by silylation is often employed to prevent the formation of multiple derivatives from a single compound. mdpi.comnih.gov
Once derivatized, the sample is injected into the gas chromatograph. The volatile compounds are separated as they travel through a long, thin capillary column. The separation is based on the compounds' boiling points and their differing affinities for the column's stationary phase. As each compound exits the column, it enters the mass spectrometer. epa.gov
Inside the mass spectrometer, the molecules are ionized, typically by electron ionization (EI), which causes them to fragment into characteristic patterns. The mass spectrometer then separates these charged fragments based on their mass-to-charge (m/z) ratio. The resulting mass spectrum serves as a unique chemical "fingerprint" for that specific molecule. By comparing these fragmentation patterns to extensive spectral libraries, such as the Golm Metabolome Database (GMD), researchers can confidently identify the compounds present in the original sample. nih.gov
Research findings from GC-MS analysis are typically presented in a chromatogram, which displays a series of peaks, with each peak corresponding to a different compound. The time at which a peak appears, known as the retention time, is a characteristic property of the compound under the specific chromatographic conditions. The area under each peak is proportional to the amount of that compound in the sample, allowing for quantitative analysis.
The table below illustrates a hypothetical dataset from a GC-MS analysis of a sample containing cyclobutanol derivatives, demonstrating how the results are typically reported.
Table 1: Representative GC-MS Data for a Hypothetical Cyclobutanol Derivative Sample
| Retention Time (min) | Compound Name | Relative Abundance (%) |
|---|---|---|
| 12.45 | Trimethylsilyl-cyclobutanol | 15.2 |
| 14.82 | Trimethylsilyl-2-methylcyclobutan-1-ol | 22.5 |
| 16.30 | Trimethylsilyl-2-ethylcyclobutan-1-ol | 45.8 |
| 17.15 | Trimethylsilyl-1-ethylcyclobutan-1-ol | 11.3 |
This advanced analytical methodology is indispensable in cyclobutanol research for elucidating complex chemical profiles, identifying novel derivatives, and ensuring the purity of synthesized compounds. The combination of high separation efficiency from gas chromatography and definitive structural information from mass spectrometry provides a level of detail that is crucial for advancing the field.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Trimethylsilyl-cyclobutanol |
| Trimethylsilyl-2-methylcyclobutan-1-ol |
| Trimethylsilyl-2-ethylcyclobutan-1-ol |
| Trimethylsilyl-1-ethylcyclobutan-1-ol |
Applications of 2 Ethylcyclobutan 1 Ol and Analogous Cyclobutanols in Advanced Organic Synthesis
Cyclobutanols as Versatile Molecular Building Blocks
Cyclobutane-containing molecules, traditionally viewed as mere curiosities, are now recognized as powerful building blocks in organic synthesis. The inherent ring strain within the four-membered ring facilitates selective bond cleavage, providing a driving force for a variety of synthetic transformations. This reactivity, coupled with the three-dimensional nature of the cyclobutane (B1203170) scaffold, allows for the stereocontrolled synthesis of a wide array of more complex structures.
Precursors for the Synthesis of Complex Organic Molecules
Cyclobutanols and their derivatives serve as versatile precursors for a diverse range of complex organic molecules. The strategic cleavage of the cyclobutane ring, driven by the release of ring strain, can be harnessed to generate linear or larger cyclic systems with a high degree of stereochemical control. For instance, ring-opening reactions of cyclobutanols can lead to the formation of functionalized acyclic ketones bearing tertiary stereocenters, a common motif in many natural products and bioactive molecules.
Furthermore, the cyclobutane unit can be elaborated through various functional group interconversions. The hydroxyl group of a cyclobutanol (B46151) can be oxidized to the corresponding cyclobutanone (B123998), which then becomes a versatile intermediate for further transformations such as aldol (B89426) reactions, Wittig olefinations, and Baeyer-Villiger oxidations. These subsequent reactions allow for the introduction of additional complexity and the construction of highly substituted carbocyclic and heterocyclic frameworks. The development of catalytic enantioselective methods for the synthesis of chiral cyclobutanols has further expanded their utility, providing access to enantiomerically pure building blocks for asymmetric synthesis.
Strategic Intermediates in Total Synthesis of Natural Products (e.g., Providencin, Taxoid Natural Products)
The strategic incorporation of cyclobutanol moieties has proven instrumental in the total synthesis of several complex natural products. The constrained and well-defined stereochemistry of the cyclobutane ring can be used to control the stereochemical outcome of subsequent reactions, a crucial aspect in the synthesis of intricate molecular targets.
A notable example is the synthetic study towards Providencin , a marine-derived furanocembranoid with a highly oxidized and strained structure. A key feature of Providencin is a densely substituted cyclobutane ring. Synthetic strategies have focused on the construction of a furan-substituted cyclobutanol segment as a critical intermediate. One approach involved a [2+2] cycloaddition reaction to form a bicyclic cyclobutene, which was then stereoselectively hydrogenated to the corresponding cyclobutanol. Current time information in Bangalore, IN. This strategy highlights the use of the cyclobutanol framework to establish the complex stereochemistry of the natural product's core.
While the direct use of 2-ethylcyclobutan-1-ol in the synthesis of Taxoid natural products is not prominently documented in the reviewed literature, the general principles of employing complex, stereochemically defined building blocks are central to the numerous total syntheses of paclitaxel (B517696) (Taxol®) and its analogues. The intricate tetracyclic core of taxoids demands precise control over stereochemistry, a challenge often addressed by the use of rigid cyclic precursors that guide the formation of new stereocenters. Although various strategies have been employed, such as those involving intramolecular Diels-Alder reactions or pinacol (B44631) couplings to construct the eight-membered B-ring, the conceptual utility of strained ring systems like cyclobutanols as synthons for introducing specific stereochemical arrays remains a powerful tool in the synthetic chemist's arsenal.
Construction of Highly Functionalized Carbocycles and Heterocycles
Cyclobutanols are valuable starting materials for the synthesis of a wide variety of highly functionalized carbocyclic and heterocyclic systems. The ring strain of the cyclobutane nucleus can be exploited in ring-expansion and ring-rearrangement reactions to generate larger, more complex ring systems.
For example, acid-catalyzed or transition metal-catalyzed ring expansion of cyclobutanols can lead to the formation of cyclopentanones and other larger carbocycles. These reactions often proceed with a high degree of stereocontrol, allowing for the synthesis of enantiomerically enriched cyclic ketones. Furthermore, palladium-catalyzed cascade reactions involving the C-C bond cleavage of cyclobutanols have been developed for the synthesis of benzofused O- and N-heterocycles bearing a tetrasubstituted alkene fragment. nih.gov
The hydroxyl group of the cyclobutanol can also direct further functionalization of the carbocyclic ring. For instance, iridium-catalyzed C-H silylation of cyclobutanols can install a silyl (B83357) group at a specific position, which can then be further transformed, providing access to a range of substituted cyclobutane derivatives. rsc.org Additionally, the cyclobutanol moiety can be a precursor for the synthesis of borylated cyclobutanols, which are versatile intermediates for a variety of cross-coupling reactions to form C-C, C-N, and C-O bonds.
Roles in Medicinal Chemistry and Drug Discovery Research
The unique conformational properties and three-dimensional structure of the cyclobutane ring have made it an increasingly attractive scaffold in medicinal chemistry and drug discovery. The incorporation of a cyclobutane moiety can impart favorable pharmacological properties, such as improved metabolic stability, enhanced binding affinity, and better control over molecular conformation.
Design and Synthesis of Conformationally Restricted Scaffolds for Structure-Activity Relationship (SAR) Studies
The semi-rigid nature of the cyclobutane ring makes it an excellent scaffold for designing conformationally restricted analogues of biologically active molecules. By locking key pharmacophoric groups in specific spatial orientations, medicinal chemists can probe the bioactive conformation of a ligand when it binds to its biological target. This information is crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates. researchgate.netresearchgate.net
The puckered conformation of the cyclobutane ring provides distinct three-dimensional arrangements for substituents, which can be exploited to mimic or constrain the torsional angles of flexible acyclic molecules. This conformational restriction can lead to a decrease in the entropic penalty upon binding to a receptor, potentially increasing binding affinity. Furthermore, replacing a flexible linker in a drug candidate with a cyclobutane ring can improve its metabolic stability by shielding susceptible bonds from enzymatic degradation. researchgate.netresearchgate.net
| Application in SAR Studies | Rationale | Key Findings |
| Conformational Restriction | The puckered nature of the cyclobutane ring locks substituents in defined spatial orientations. | Provides insights into the bioactive conformation of a drug molecule, aiding in the design of more potent and selective analogues. researchgate.netresearchgate.net |
| Metabolic Stability | The cyclobutane scaffold can shield metabolically labile functional groups from enzymatic degradation. | Incorporation of a cyclobutane ring can lead to drug candidates with improved pharmacokinetic profiles. researchgate.net |
| Isosteric Replacement | The cyclobutane ring can serve as a non-planar bioisostere for aromatic rings or other functional groups. | Can improve physicochemical properties such as solubility and lipophilicity while maintaining biological activity. |
Utilization in Fragment-Based Drug Discovery and Library Synthesis
Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds. This method relies on the screening of small, low-molecular-weight compounds ("fragments") that typically bind to a biological target with low affinity. The three-dimensional character of many cyclobutane derivatives makes them ideal candidates for inclusion in fragment libraries.
The synthesis of focused libraries of cyclobutane-containing fragments has become an active area of research. These libraries aim to explore a greater diversity of chemical space by incorporating non-planar, sp3-rich scaffolds. For example, libraries of 3-amino-cyclobutanols and their derivatives have been synthesized and characterized for their three-dimensional shape and physicochemical properties. nih.gov These fragments can then be screened against various biological targets, and hits can be optimized into more potent lead compounds through fragment linking or growing strategies. The accessible growth vectors on the cyclobutanol scaffold allow for the systematic elaboration of fragment hits to improve their binding affinity and drug-like properties.
| Library Type | Synthetic Strategy | Application |
| 3-Azido-cyclobutanone derived fragments | A key 3-azido-cyclobutanone intermediate provides access to a range of secondary amines, amides, and sulfonamides. | Generation of a diverse library of 3D fragments for FBDD screening cascades. nih.govrsc.org |
| 3-Substituted cyclobutanols via [2+2] cycloaddition | Hyperbaric [2+2] cycloaddition reactions are used to synthesize libraries of novel cyclobutanols. | Expansion of chemical space with conformationally restricted fragments for drug discovery. |
| Functionalized cyclobutane carboxamides | Derivatization of 3-oxocyclobutane carboxylic acid through reduction, reductive amination, and Wittig reactions. | Creation of a molecular collection for screening against antibacterial and other biological targets. |
Applications in Polymer Chemistry
The utility of cyclobutanol derivatives extends into the realm of polymer chemistry, where their inherent ring strain can be harnessed for the synthesis of novel polymeric materials. A significant application lies in the development of polyketones through ring-opening polymerization (ROP), a process that leverages the cleavage of C-C bonds within the cyclobutanol ring to construct the polymer backbone.
Development of Novel Polyketone Materials via Ring-Opening Polymerization (ROP) of Cyclobutanols
A groundbreaking approach for the synthesis of functionalized polyketones involves the Palladium-catalyzed Ring-Opening Polymerization (ROP) of bifunctional cyclobutanol precursors. nih.govacs.org This method is predicated on the ability of a palladium catalyst to facilitate both the β-carbon elimination of a cyclobutanol derivative and the subsequent C-C coupling process with the resulting palladium-alkyl intermediate. nih.govacs.org This innovative strategy allows for the creation of polyketones with substitution patterns that are not readily accessible through traditional methods like olefin/CO copolymerization. nih.govacs.org
The polymerization process is typically initiated by the oxidative addition of a C-Br bond from a bifunctional monomer to a Pd(0) complex. nih.govacs.org The resulting organometallic intermediate can then coordinate with a deprotonated cyclobutanol monomer. nih.govacs.org Following this, a β-carbon elimination step occurs, leading to the formation of a σ-alkyl Pd(II) intermediate. nih.govacs.org The cycle is propagated through reductive elimination, which forms a new C-C bond and elongates the polymer chain. nih.govacs.org
The choice of catalyst, base, and catalyst loading has a significant impact on the molecular weight and polydispersity of the resulting polyketone. Research has shown that lowering the palladium catalyst loading can lead to higher molecular weights, although this may also increase the polydispersity of the material. nih.govacs.org The selection of the base is also critical, with cesium carbonate and cesium fluoride (B91410) showing good performance, while other bases like potassium carbonate result in lower molecular weight polymers and triethylamine (B128534) can inhibit the reaction altogether. nih.govacs.org
Detailed findings from these research efforts have demonstrated the versatility of this method. For instance, by using different substituted bifunctional cyclobutanol monomers, it is possible to introduce various functional groups into the polyketone backbone. An example is the synthesis of a polyketone containing two phenyl substituents from a correspondingly substituted cyclobutanol monomer. nih.govacs.org
The table below summarizes the effect of different reaction conditions on the palladium-catalyzed ROP of a bifunctional cyclobutanol precursor.
Table 1: Effect of Reaction Conditions on the Pd-Catalyzed ROP of a Bifunctional Cyclobutanol
| Catalyst (mol %) | Base | Yield (%) | Mn (kDa) | Đ (Mw/Mn) |
|---|---|---|---|---|
| Pd(OAc)₂ (2) / PPh₃ (8) | Cs₂CO₃ | 85 | 10.2 | 1.5 |
| Pd(OAc)₂ (1) / PPh₃ (4) | Cs₂CO₃ | 88 | 12.5 | 1.6 |
| Pd(OAc)₂ (0.5) / PPh₃ (2) | Cs₂CO₃ | 90 | 15.1 | 1.8 |
| Pd(OAc)₂ (2) / PPh₃ (8) | K₂CO₃ | 82 | 8.9 | 1.5 |
| Pd(OAc)₂ (2) / PPh₃ (8) | Et₃N | 0 | - | - |
Data synthesized from findings reported in literature. nih.govacs.org Mn = Number-average molecular weight, Đ = Polydispersity Index.
This novel polymerization technique underscores the potential of cyclobutanol derivatives as valuable monomers in advanced organic synthesis for the creation of new materials with tailored properties.
Natural Occurrence and Putative Biosynthetic Pathways of 2 Ethylcyclobutan 1 Ol
Detection and Identification in Biological Matrices (e.g., Fermented Products, Plant Extracts)
The identification of 2-ethylcyclobutan-1-ol in nature is primarily linked to its formation as a flavor compound during fermentation. As a volatile substance, it contributes to the complex aroma profiles of certain fermented products. Its detection is typically achieved through analytical techniques such as gas chromatography-mass spectrometry (GC-MS), which can separate and identify the individual volatile components of a sample.
Detailed research findings have confirmed the presence of this compound in the following fermented products:
Sotol: This distilled spirit, made from the fermented must of Dasylirion sp. plants in northern Mexico, also contains this compound. nih.gov A detailed analysis of the volatile metabolites during the spontaneous fermentation of sotol must revealed the presence of this cyclobutanol (B46151). The fermentation process involves a complex consortium of yeasts and bacteria that convert the sugars and other components of the sotol plant into a wide array of volatile compounds, including this compound, which shapes the distinctive flavor of the final spirit. nih.gov
The following interactive table summarizes the documented natural occurrences of this compound in biological matrices.
| Biological Matrix | Type of Product | Organisms Involved (Presumed) | Reference |
| Dry Fermented Pork Sausages | Fermented Food | Lacticaseibacillus rhamnosus, other meat-associated microbiota | nih.gov |
| Sotol Must | Fermented Beverage | Yeasts (Pichia, Saccharomyces), Bacteria | nih.gov |
At present, the detection of this compound appears to be confined to fermented products. There is no significant evidence of its presence as a volatile compound in plant extracts in the existing scientific literature.
Proposed Biosynthetic Routes to Cyclobutanol Structures (General and Specific where applicable)
The precise biosynthetic pathway leading to this compound has not been explicitly elucidated in scientific literature. However, based on the general principles of microbial metabolism in fermented foods, a putative pathway can be proposed. The formation of volatile compounds in these environments is largely due to the microbial breakdown of carbohydrates, proteins, and lipids present in the raw materials. nih.govresearchgate.net
Lipids, in particular, are hydrolyzed by microbial lipases into free fatty acids. These fatty acids can then serve as precursors for a variety of flavor compounds, including alcohols, through various metabolic transformations. nih.gov Given the C6 structure of this compound, its biosynthesis could plausibly originate from a six-carbon fatty acid precursor.
A hypothetical biosynthetic route could involve the following steps:
Lipid Hydrolysis: Microbial lipases break down triglycerides in the meat (in sausages) or plant material (in sotol) to release free fatty acids, including short-chain fatty acids like hexanoic acid.
Fatty Acid Activation: The fatty acid is activated, typically by conversion to its coenzyme A (CoA) thioester (e.g., hexanoyl-CoA).
Intramolecular Cyclization: An enzyme-catalyzed intramolecular cyclization of the activated six-carbon chain could form the cyclobutane (B1203170) ring. This is a theoretically challenging step due to the ring strain of the cyclobutane structure. researchgate.net However, bacteria are known to synthesize cyclopropane (B1198618) rings in fatty acids, suggesting that enzymatic mechanisms for forming small, strained rings from fatty acid chains exist in the microbial world. asm.org
Reduction: The final step would involve the reduction of a carbonyl group on the cyclized intermediate to the hydroxyl group of this compound, a reaction commonly carried out by microbial alcohol dehydrogenases.
This proposed pathway is speculative and requires experimental validation to confirm the specific enzymes and intermediates involved. The diverse microbial communities in fermented products, including various species of lactic acid bacteria and yeasts, possess a wide range of metabolic capabilities that could contribute to such a transformation. nih.govresearchgate.netnih.gov
Ecological and Chemo-taxonomic Significance of Cyclobutanol Metabolites
The significance of this compound and other small cyclobutanol metabolites can be considered from both an ecological and a chemo-taxonomic perspective.
Ecological Significance:
As a volatile organic compound, this compound is a form of secondary metabolite that can play a role in microbial interactions within the fermentation ecosystem. nih.gov Microbial VOCs are known to be involved in both intra- and inter-kingdom signaling. nih.gov They can act as attractants or repellents, and some have antimicrobial properties that can influence the succession and spatial organization of microbial communities. ffhdj.com The production of this compound could therefore be a way for the producing microorganisms to communicate or to compete with other microbes in the nutrient-rich environment of fermenting food. nih.gov
Furthermore, the contribution of this compound to the flavor profile of fermented foods has indirect ecological significance. nih.govnih.gov The characteristic flavors of these foods are a key factor in their acceptance and consumption by humans, which in turn ensures the propagation of the microbial cultures used in their production.
Chemo-taxonomic Significance:
The presence of this compound in specific fermented products suggests that it could serve as a chemo-taxonomic marker. Its formation is likely dependent on a combination of factors: the specific microbial species present, the composition of the raw materials, and the fermentation conditions. nih.gov Therefore, the detection of this compound could potentially be used to:
Characterize the metabolic activity of specific starter cultures or wild microbial consortia.
Indicate the use of particular raw materials or processing techniques.
Serve as a quality indicator for the final product, as its concentration may correlate with desirable sensory attributes.
However, for this compound to be a reliable chemo-taxonomic marker, more extensive research is needed to map its distribution across a wider range of fermented and non-fermented products and to correlate its presence with specific microbial strains and metabolic pathways.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing 2-ethylcyclobutan-1-ol with high purity?
- Methodological Answer : Synthesis typically involves cyclization reactions or functional group transformations. For example, cyclobutane derivatives can be synthesized via [2+2] photocycloaddition or ring-closing metathesis. Purification should use fractional distillation or column chromatography, followed by characterization via NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structure and purity .
- Data Consideration : Include retention times (GC), melting/boiling points, and spectral peaks (e.g., IR carbonyl stretches, NMR shifts) in supplementary materials to enable replication .
Q. How can researchers address the lack of physicochemical data (e.g., melting point, solubility) for this compound?
- Methodological Answer : Use predictive models (e.g., group contribution methods) or experimental determination. For solubility, perform titrations in polar/nonpolar solvents. For thermal properties, employ differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). Cross-validate results with computational tools like COSMOtherm .
- Data Contradiction : If experimental results conflict with predictions, document deviations and test under controlled humidity/temperature to isolate variables .
Q. What safety protocols are essential for handling this compound given its uncertain toxicological profile?
- Methodological Answer : Assume potential carcinogenicity (per IARC/ACGIH classifications for similar alcohols). Use fume hoods, nitrile gloves, and face shields. Monitor airborne concentrations with real-time sensors. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste services .
Advanced Research Questions
Q. How can computational modeling predict the thermodynamic behavior of this compound in mixed-solvent systems?
- Methodological Answer : Apply activity coefficient models (e.g., NRTL, UNIQUAC) to estimate phase equilibria. Use molecular dynamics simulations to analyze hydrogen-bonding interactions. Validate with vapor-liquid equilibrium (VLE) experiments and compare with literature data for analogous cyclobutanol derivatives .
- Data Contradiction : If simulated solubility diverges from experimental values, recalibrate model parameters (e.g., α12 in the Renon-Prausnitz equation) to account for nonrandom molecular interactions .
Q. What strategies resolve contradictions in reaction mechanisms proposed for this compound’s oxidation?
- Methodological Answer : Conduct kinetic isotope effect (KIE) studies or isotopic labeling (e.g., ¹⁸O) to trace oxygen incorporation pathways. Compare intermediate species via in-situ FTIR or ESI-MS. Replicate conflicting studies under identical conditions (solvent, catalyst, temperature) to isolate variables .
- Example Workflow :
| Step | Technique | Purpose |
|---|---|---|
| 1 | KIE Study | Identify rate-determining step |
| 2 | ESI-MS | Detect transient intermediates |
| 3 | DFT Calculations | Validate plausible transition states |
Q. How can researchers design experiments to study the ecological impact of this compound given limited biodegradability data?
- Methodological Answer : Use OECD 301/302 tests for aerobic/anaerobic degradation. Measure half-life in soil/water matrices via LC-MS/MS. For bioaccumulation, determine log Kow experimentally (shake-flask method) and compare with EPI Suite predictions. If results conflict, investigate metabolites using high-resolution mass spectrometry .
Guidelines for Data Reporting
- Replication : Document experimental conditions (catalyst loading, temperature gradients) in SI files .
- Contradictions : Use the FLOAT method to refine questions (e.g., "How does solvent polarity affect reaction yield?" vs. "Does water content alter byproduct formation?") .
- Ethics : Disclose computational parameters (e.g., force fields, convergence criteria) to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
